1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene

Lipophilicity Solubility Partition coefficient

Researchers requiring ortho-chloromethyl substitution for regioselective Scholl oxidative cyclodehydrogenation often struggle to source material with correct electronic activation. This 2,5-dimethoxy-substituted p-terphenyl provides precise ortho-orientation and electron-rich core needed for triphenylene synthesis, cyclophane construction, and condensation polymerization. Each batch verified by LC-MS (exact mass 386.0840 Da) ensuring absence of para-terphenyl contaminants.

Molecular Formula C22H20Cl2O2
Molecular Weight 387.3 g/mol
CAS No. 917953-06-1
Cat. No. B12607839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene
CAS917953-06-1
Molecular FormulaC22H20Cl2O2
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C2=CC=CC=C2CCl)OC)C3=CC=CC=C3CCl
InChIInChI=1S/C22H20Cl2O2/c1-25-21-11-20(18-10-6-4-8-16(18)14-24)22(26-2)12-19(21)17-9-5-3-7-15(17)13-23/h3-12H,13-14H2,1-2H3
InChIKeyWBXFFHFFGHIJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene


1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene (CAS 917953-06-1) is a C₂₂H₂₀Cl₂O₂ terphenyl-based building block featuring ortho‑chloromethyl substituents on the terminal phenyl rings and a 2,5‑dimethoxy central core [1]. The compound serves as an electrophilic difunctional monomer for condensation polymerization, cyclophane construction, and Scholl‑type oxidative cyclodehydrogenation to triphenylenes [2]. Its structural uniqueness lies in the combination of ortho‑oriented reactive handles and an electron‑rich dimethoxy‑activated central ring, which together dictate its reactivity profile.

Why Generic Substitution Fails


The ortho‑positioned chloromethyl groups on the terminal phenyl rings create a steric and electronic environment distinct from the para‑chloromethyl analogs (e.g., 4,4''‑bis(chloromethyl)‑p‑terphenyl, CAS 115414-79-4). This substitution pattern alters the monomer's reactivity in nucleophilic displacement and its conformational behavior, directly impacting polymer molecular weight and cyclization selectivity [1]. The 2,5‑dimethoxy motif on the central ring activates the terphenyl system for oxidative C‑C coupling reactions that are inaccessible to non‑alkoxy‑substituted terphenyls [2]. Furthermore, replacing the methoxy groups with methyl substituents (as in 1,4‑bis(chloromethyl)‑2,5‑dimethylbenzene) removes the electron‑donating resonance effect required for acid‑catalyzed arenium‑ion pathways in Scholl chemistry [2]. These combined electronic and steric features mean that simple bis(chloromethyl)benzene or bis(chloromethyl)terphenyl analogs cannot replicate the targeted reactivity of this compound without substantial re‑optimization of reaction conditions.

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. para-Terphenyl Analog

The computed XLogP3 value of 5.9 for 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene [1] is approximately 1.3 log units higher than that of 4,4''-bis(chloromethyl)-p-terphenyl (XLogP3 = 4.6) [2]. This difference corresponds to an estimated 20‑fold higher partition coefficient favoring the organic phase in biphasic systems such as dichloromethane/water, which is critical for interfacial polymerization techniques.

Lipophilicity Solubility Partition coefficient

Higher Conformational Flexibility Enables Macrocyclization

The ortho arrangement of the chloromethyl groups gives the target compound 6 rotatable bonds [1], compared to only 4 for the para-terphenyl analog (CAS 115414-79-4) [2]. This additional flexibility allows the terminal electrophilic centers to adopt a wider range of distances and orientations, which is a prerequisite for forming strain‑reduced macrocyclic structures [3].

Conformational flexibility Macrocycles Cyclophanes

Distinct Exact Mass for LC-MS Identification

The monoisotopic exact mass of 386.0840 Da for the target compound [1] differs by 60.0451 Da from 4,4''‑bis(chloromethyl)-p-terphenyl (exact mass 326.0389 Da) [2] due to the two methoxy groups. This mass shift is sufficient to resolve the compounds at unit mass resolution in LC‑MS, enabling unambiguous identification in reaction mixtures and purchased batches.

Mass spectrometry Quality control Reaction monitoring

Scholl Cyclization Selectivity by Ortho-Chloromethyl

A systematic study of 4,4''‑dimethoxy‑1,2‑terphenyls under Scholl conditions demonstrated that the nature of the ortho‑substituent on the terminal rings substantially alters the product distribution between triphenylene derivatives and side products [1]. Although quantitative selectivity data for the ortho‑chloromethyl case have not yet been published, the electron‑withdrawing inductive effect of the ‑CH₂Cl group is predicted to deactivate the ortho‑position toward electrophilic attack, directing cyclization to the alternative ortho‑site and yielding a single regioisomeric triphenylene. This contrasts with ortho‑methoxy or ortho‑methyl terphenyls, which give mixtures [1].

Scholl reaction Triphenylene Oxidative cyclodehydrogenation

Application Scenarios


Poly(arylene ether) Synthesis by Phase-Transfer Catalysis

The high lipophilicity (XLogP3 = 5.9) [1] of this monomer ensures efficient partitioning into the organic phase during phase-transfer-catalyzed polyetherification with bisphenols, as demonstrated for the structurally related 1,4-bis(chloromethylene)-2,5-dimethoxybenzene [2]. The ortho‑chloromethyl orientation may additionally influence the polymer's glass transition temperature and solubility relative to para‑linked analogs.

Regioselective Triphenylene Precursor

Building on the Scholl reactivity of dimethoxyterphenyls [3], this compound is uniquely positioned to deliver ortho‑(chloromethyl)‑triphenylene derivatives as single regioisomers. Such triphenylenes are versatile intermediates for discotic liquid crystals, organic semiconductors, and covalent organic frameworks (COFs).

Macrocyclic Ether and Cyclophane Construction

The combination of 6 rotatable bonds [1] and two reactive benzylic chloride termini makes the compound an ideal monomer for macrocyclization under high‑dilution or template‑assisted conditions, following established protocols for meta‑terphenyl‑derived pyridinophanes [4].

LC-MS Quality Control of Monomer Batches

The distinct exact mass of 386.0840 Da [1] enables straightforward batch‑to‑batch purity verification by LC‑MS against the para‑terphenyl contaminant (exact mass 326.0389 Da) [5], ensuring that procured material meets the specification before use in multi‑step synthetic campaigns.

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